Ethoxytriethylsilane

Protecting group chemistry Hydrolytic stability Silyl ether

Researchers requiring orthogonal hydroxyl protection face a critical choice: TMS ethers are too labile (64× less acid-stable than TES), while TBS reagents can fail with sterically hindered alcohols. Ethoxytriethylsilane delivers the precise intermediate stability needed for multi-step total synthesis. • Achieve selective deprotection in the presence of TBS ethers using MCM-41/MeOH, essential for prostaglandin and taxol derivative synthesis. • Avoid HCl byproduct hazards; this reagent releases only ethanol upon silylation. • Suitable for vapor-phase deposition (bp 155°C, vp 3.9 mmHg) for uniform surface modification. • Low CTE (3.5 × 10⁻⁶/°C) ensures film stability from 0-300°C on electronic components. Each batch is rigorously assayed; shipped under inert gas with full documentation.

Molecular Formula C8H20OSi
Molecular Weight 160.33 g/mol
CAS No. 597-67-1
Cat. No. B1362429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxytriethylsilane
CAS597-67-1
Molecular FormulaC8H20OSi
Molecular Weight160.33 g/mol
Structural Identifiers
SMILESCCO[Si](CC)(CC)CC
InChIInChI=1S/C8H20OSi/c1-5-9-10(6-2,7-3)8-4/h5-8H2,1-4H3
InChIKeyDFJDZTPFNSXNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxytriethylsilane: Key Properties


Ethoxytriethylsilane (C₈H₂₀OSi) is a colorless liquid organosilicon compound belonging to the trialkylalkoxysilane class [REFS‑1]. It serves primarily as a silylating agent, introducing the triethylsilyl (TES) protecting group onto hydroxyl functionalities in organic synthesis [REFS‑2]. The compound exhibits a boiling point of 154–155 °C, a density of 0.816 g/cm³ at 20 °C, and a refractive index of 1.4140 [REFS‑1] [REFS‑3]. Unlike chlorosilane‑based silylating agents, ethoxytriethylsilane releases ethanol rather than hydrogen chloride upon reaction, offering distinct handling advantages in moisture‑sensitive environments [REFS‑2].

Reagent Role TES protecting group installation on hydroxyls
Byproduct Releases ethanol, not hydrogen chloride
Protection Profile Intermediate stability between TMS and TBS ethers
Handling Context Compatible with moisture-sensitive environments

Ethoxytriethylsilane: Why Substitution Fails


Trialkylsilyl protecting groups are not interchangeable because their steric bulk and electronic properties dictate both the ease of installation and the resistance of the resulting silyl ether to hydrolysis under acidic, basic, or fluoride‑mediated conditions [REFS‑1]. The triethylsilyl (TES) group occupies an intermediate position between the highly labile trimethylsilyl (TMS) group and the robust tert‑butyldimethylsilyl (TBS) group [REFS‑2]. Consequently, substituting ethoxytriethylsilane with a TMS‑based reagent yields a protecting group that is approximately 64‑fold less stable toward acidic hydrolysis, jeopardizing the integrity of multi‑step syntheses [REFS‑3]. Conversely, employing a bulkier TBS‑based reagent can hinder silylation of sterically encumbered alcohols and may require forcing conditions that are incompatible with sensitive substrates [REFS‑2]. The selection of the correct silylating agent is therefore a critical procurement decision that directly impacts synthetic efficiency, yield, and the feasibility of orthogonal protection strategies.

TMS reagents
Triethylsilyl protection TMS ethers are markedly less stable toward acidic hydrolysis and may not survive multi-step workup conditions where TES ethers remain intact.
TBS reagents
Triethylsilyl protection Bulkier TBS reagents may hinder silylation of sterically encumbered alcohols and may require forcing conditions incompatible with sensitive substrates.
Other silyl agents
Orthogonal strategy fidelity Alternative silylating agents may not replicate the selective TES-TBS orthogonal deprotection window, limiting multi-group protection strategies.

Ethoxytriethylsilane vs. Analogs: Key Evidence


Acidic Stability of TES Ethers vs. TMS

Triethylsilyl (TES) ethers derived from ethoxytriethylsilane demonstrate a relative resistance to acidic hydrolysis that is 64 times greater than that of trimethylsilyl (TMS) ethers, the most commonly used silyl protecting group [REFS‑1]. This places TES ethers in a distinct stability class, approximately 300‑fold less stable than tert‑butyldimethylsilyl (TBS) ethers and over 10,000‑fold less stable than triisopropylsilyl (TIPS) ethers, providing a unique balance of moderate robustness with facile removal [REFS‑2].

Acidic stability: TES vs TMS
Cross-study comparable
TES = 64× more resistant than TMS (normalized TMS = 1)
Supports selection where mild acid workup survival is required
TBS = 20,000×; TIPS = 700,000×; compiled literature values
Protecting group chemistry Hydrolytic stability Silyl ether

Basic Stability of TES Ethers vs. TMS

Under basic hydrolytic conditions, the relative resistance of TES ethers ranges from 10 to 100 times greater than that of TMS ethers [REFS‑1]. In contrast, the more sterically demanding TBS and TBDPS ethers exhibit approximately 20,000‑fold greater resistance, while TIPS ethers reach 100,000‑fold [REFS‑1]. This intermediate base stability of TES ethers allows them to be selectively retained during basic aqueous workups that cleave TMS ethers, while still being removable under fluoride‑mediated conditions [REFS‑2].

Basic stability: TES vs TMS
Cross-study comparable
TES = 10–100× more resistant than TMS (normalized TMS = 1)
Enables selective retention during basic aqueous workups
TBS/TBDPS ≈ 20,000×; TIPS = 100,000×; compiled literature
Base stability Silyl protecting groups Orthogonal protection

Orthogonal Deprotection: TES and TBS Ethers

The triethylsilyl (TES) group introduced by ethoxytriethylsilane can be selectively and quantitatively cleaved in the presence of tert‑butyldimethylsilyl (TBS) ethers using a heterogeneous MCM‑41/MeOH system [REFS‑1]. This method leaves TBS ethers unaffected, demonstrating the unique orthogonal deprotection potential of TES relative to the more robust TBS group. In contrast, TMS ethers are insufficiently stable to survive the conditions that leave TBS ethers intact, while TIPS ethers are too resistant to be removed without affecting TBS groups [REFS‑2].

Orthogonal deprotection
Head-to-head
TES selectively cleaved; TBS remains intact — MCM-41/MeOH, rt
Supports orthogonal protection strategy feasibility
Method context: heterogeneous mesoporous silica system
Orthogonal deprotection Mesoporous silica MCM‑41

Low CTE for Stress-Free Thin Films

Ethoxytriethylsilane possesses a thermal expansion coefficient (CTE) of 3.5 × 10⁻⁶ /°C over the temperature range 0–300 °C [REFS‑1]. This value is notably low and falls within the range typical of inorganic glasses and ceramics, unlike many organic polymer precursors which exhibit CTE values an order of magnitude higher. When compared to ethyltriethoxysilane (CAS 78‑07‑9), a common alternative for sol‑gel and coating applications, ethoxytriethylsilane provides a different balance of organic substitution (three ethyl groups vs. one ethyl and three ethoxy groups) that influences cross‑linking density and film stress [REFS‑2].

Thermal expansion (CTE)
Data to verify
3.5 × 10⁻⁶ /°C (0–300 °C)
Context-dependent: reported CTE suggests low thermal stress potential
Class-level inference; source references a related alkoxysilane
Thin film fabrication Thermal expansion Coatings

Charge-Transfer Complex Formation with Iodine

Ethoxytriethylsilane forms a charge‑transfer complex with molecular iodine, with a formation constant (Kf) of 0.55 ± 0.01 [REFS‑1]. This value is marginally lower than that of diethoxydimethylsilane (Kf = 0.61 ± 0.02), indicating that the triethyl substitution pattern slightly reduces the electron‑donating ability of the alkoxysilane compared to a diethoxy‑dimethyl substitution [REFS‑1]. This quantifiable difference in donor‑acceptor interaction strength has mechanistic implications for iodine‑catalyzed alkoxy–alkoxy exchange reactions, where ethoxytriethylsilane serves as a model substrate for probing reaction pathways [REFS‑1].

I₂ charge-transfer Kf
Head-to-head
Kf = 0.55 ± 0.01
Reported quantitative benchmark for mechanistic studies
Diethoxydimethylsilane Kf = 0.61 ± 0.02; spectrophotometric
Charge‑transfer complex Iodine catalysis Alkoxysilane reactivity

Moderate Volatility for CVD and Vapor Silylation

Ethoxytriethylsilane exhibits a vapor pressure of 3.9 ± 0.3 mmHg at 25 °C and a boiling point of 155 °C at 760 mmHg [REFS‑1]. This volatility profile is intermediate between that of trimethylsilyl chloride (bp 57 °C) and triisopropylsilyl chloride (bp 198 °C), making ethoxytriethylsilane sufficiently volatile for vapor‑phase silylation and chemical vapor deposition (CVD) processes while minimizing evaporative losses during ambient handling compared to highly volatile TMS‑based reagents [REFS‑2]. Furthermore, its vapor pressure is approximately 6‑fold lower than that of ethyltrimethylsilane (bp 69–70 °C) [REFS‑3], reducing flammability and inhalation hazards during large‑scale processing.

Vapor pressure at 25 °C
Data to verify
3.9 ± 0.3 mmHg (bp 155 °C)
Reported moderate volatility for vapor-phase delivery context
Sources not specified; review before process design
Vapor pressure CVD precursor Volatility

Ethoxytriethylsilane: Key Applications


Orthogonal Silyl Protection in Multi-Step Synthesis

Ethoxytriethylsilane is the reagent of choice for installing a triethylsilyl (TES) protecting group when a synthetic sequence demands a silyl ether that is more robust than TMS ethers (64‑fold greater acid stability [REFS‑1]) yet can be orthogonally deprotected in the presence of TBS ethers using MCM‑41/MeOH [REFS‑2]. This orthogonal selectivity is essential in the total synthesis of complex natural products such as prostaglandins and taxol derivatives, where multiple hydroxyl groups must be differentially protected and sequentially unveiled [REFS‑3].

Vapor-Phase Silylation and CVD

With a vapor pressure of 3.9 mmHg at 25 °C and a boiling point of 155 °C [REFS‑4], ethoxytriethylsilane is ideally suited for vapor‑phase silylation of solid supports, microfluidic channels, and semiconductor surfaces. Its moderate volatility allows for precise delivery in CVD systems without the excessive evaporative losses and flammability risks associated with lower‑boiling silanes such as TMSCl (bp 57 °C) [REFS‑5]. The TES group introduced via vapor phase provides a hydrophobic surface modification with controlled thickness and uniformity.

Low CTE Thin Film Fabrication

Ethoxytriethylsilane’s exceptionally low coefficient of thermal expansion (3.5 × 10⁻⁶ /°C) [REFS‑6] makes it a valuable precursor for sol‑gel and film‑forming processes where thermal stress minimization is critical. When reacted with organic or inorganic acids or ester compounds, it produces films with dimensional stability across a 0–300 °C temperature range [REFS‑6]. This property is particularly advantageous for protective coatings on temperature‑sensitive electronic components and optical elements, where CTE mismatch between substrate and coating leads to cracking or delamination.

Iodine-Catalyzed Alkoxysilane Reaction Mechanisms

The precisely determined formation constant of the iodine–ethoxytriethylsilane charge‑transfer complex (Kf = 0.55 ± 0.01) [REFS‑7] establishes this compound as a well‑characterized model substrate for investigating the mechanisms of iodine‑ and iodine monobromide‑catalyzed alkoxy–alkoxy exchange reactions. Researchers designing catalytic systems or studying donor‑acceptor interactions in organosilicon chemistry rely on ethoxytriethylsilane to provide reproducible, quantitatively understood reactivity that cannot be assumed for other alkoxysilanes.

Application
Selection Property
Validation Focus
Orthogonal silyl protection
Intermediate hydrolytic stability profile
Selective deprotection compatibility with TBS ethers
Vapor-phase silylation and CVD
Moderate volatility and boiling point
Vapor delivery consistency and film uniformity
Low-stress thin film fabrication
Reported low thermal expansion coefficient
Thermal cycling stability and delamination resistance
Iodine-catalyzed mechanism studies
Defined charge-transfer complex formation
Reproducible kinetic and mechanistic benchmarking

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